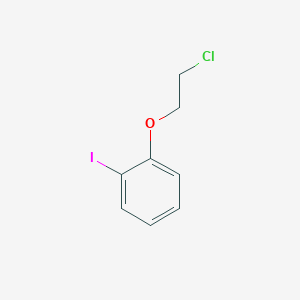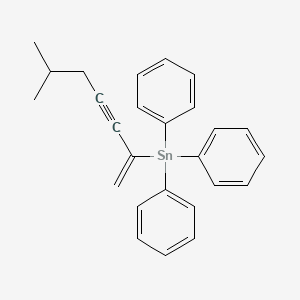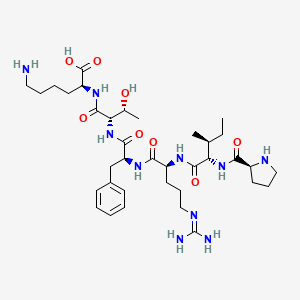
Butan-2-yl dipropan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl dipropan-2-yl phosphate is a chemical compound with the molecular formula C10H23O4P. It is an organophosphate ester, which means it contains a phosphate group bonded to organic moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl dipropan-2-yl phosphate typically involves the reaction of butan-2-ol with dipropan-2-yl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors are often employed to ensure consistent product quality and to minimize the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-yl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphate esters.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yl or dipropan-2-yl groups with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphate esters .
Applications De Recherche Scientifique
Butan-2-yl dipropan-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of butan-2-yl dipropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form stable complexes with metal ions, which can then interact with enzymes involved in phosphorylation processes. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sec-butyl diisopropyl phosphate: Similar in structure but with different alkyl groups.
Butan-2-yl diethyl phosphate: Contains ethyl groups instead of propan-2-yl groups.
Butan-2-yl diphenyl phosphate: Contains phenyl groups instead of propan-2-yl groups.
Uniqueness
Butan-2-yl dipropan-2-yl phosphate is unique due to its specific combination of butan-2-yl and dipropan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
646450-44-4 |
|---|---|
Formule moléculaire |
C10H23O4P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
butan-2-yl dipropan-2-yl phosphate |
InChI |
InChI=1S/C10H23O4P/c1-7-10(6)14-15(11,12-8(2)3)13-9(4)5/h8-10H,7H2,1-6H3 |
Clé InChI |
UPOWNORTIWUPBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OP(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)


![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)

![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)



